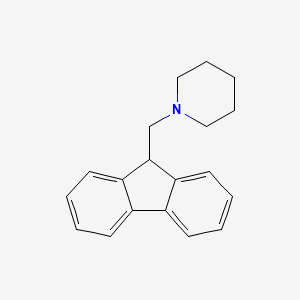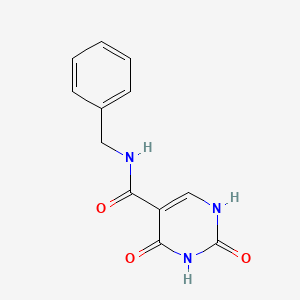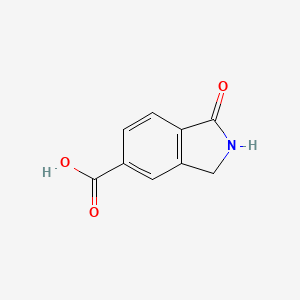
2-(2-Chloro-6-methoxy-4-pyridinyl)-2-propanol
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various applications.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions required for the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Applications De Recherche Scientifique
Synthetic Chemistry Applications The compound is utilized in the synthesis of pyridine derivatives, demonstrating its role in creating novel organic molecules. For instance, it is involved in the formation of methylsulphinyl derivatives and copper(II) complexes through reactions with specific reagents, showcasing its versatility in organic synthesis and coordination chemistry (Ma et al., 2018). These derivatives have potential applications in various fields, including pharmaceuticals and materials science.
Catalysis and Material Science Moreover, this compound's derivatives have been explored for their catalytic properties, particularly in reactions relevant to organic synthesis and industrial processes. For example, titanosilicate AM-4, a novel catalyst, shows promise in synthesizing 1-methoxy-2-propanol from methanol and propylene oxide, a reaction of significant industrial importance (Timofeeva et al., 2019). This highlights the compound's potential in facilitating environmentally friendly and efficient chemical processes.
Photophysical and Computational Studies In photophysical studies, derivatives of 2-(2-Chloro-6-methoxy-4-pyridinyl)-2-propanol have been synthesized to investigate their fluorescence properties. Such studies are crucial for developing new fluorescent materials with applications in sensing, imaging, and electronic devices. The synthesis and evaluation of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive fluorophores in solution and solid state underscore the compound's utility in material science (Hagimori et al., 2019).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It also includes information on how to handle and store the compound safely.
Orientations Futures
This involves discussing potential future research directions or applications for the compound.
Propriétés
IUPAC Name |
2-(2-chloro-6-methoxypyridin-4-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-9(2,12)6-4-7(10)11-8(5-6)13-3/h4-5,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUAWUDGQFHHBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NC(=C1)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-methoxy-4-pyridinyl)-2-propanol | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

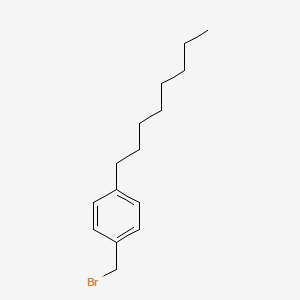
![3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)-](/img/structure/B1314313.png)

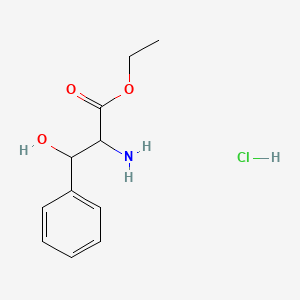

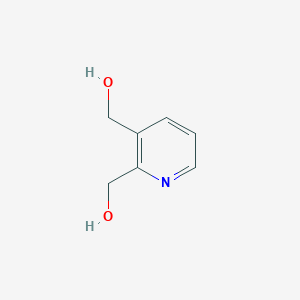
![dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)
